STK683963

Description

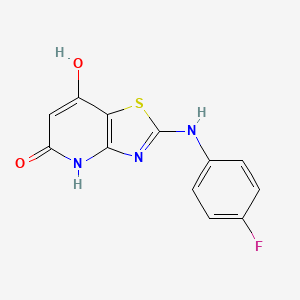

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNLKMLYZFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327068 | |

| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17505973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

370073-65-7 | |

| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Identification of Stk683963

High-Throughput Screening Methodologies

The discovery of STK683963 relied on the application of high-throughput screening (HTS) methodologies designed to monitor cellular ATG4B activity in a quantitative and efficient manner. nih.govfrontiersin.orgfrontiersin.orgchemicalbook.comresearchgate.netfrontiersin.org These methods enabled the rapid assessment of large libraries of small molecules for their effects on ATG4B-mediated LC3 cleavage. nih.govfrontiersin.orgnih.gov

Optimization of Cell-Based ATG4B Activity Sensor Assays

A key component of the screening strategy involved the optimization of cell-based assays specifically designed to sense and report on ATG4B activity. nih.gov These assays were developed to be sensitive, non-invasive, and highly quantitative, allowing for the reliable detection of changes in ATG4B function within a cellular context. nih.govscienceopen.comnih.gov The optimization process aimed to enhance the robustness and dynamic range of the assay for compatibility with HTS platforms. nih.govscienceopen.comucl.ac.uk

Utilization of Luciferase Release Reporter System

A crucial methodology employed was the utilization of a luciferase release reporter system. nih.govfrontiersin.orgmdpi.comnih.govucl.ac.ukmedchemexpress.com This assay is based on the ATG4B-dependent cleavage of a reporter construct expressed in cells. nih.govfrontiersin.orgnih.govucl.ac.uk The construct typically involves a fragment of Gaussia luciferase (GLUC) linked to LC3B2 and anchored to the actin cytoskeleton. nih.govfrontiersin.orgnih.govnih.govucl.ac.uk Upon cleavage by ATG4B, the luciferase is released from the cell through non-conventional secretion into the cell culture supernatant. nih.govfrontiersin.orgnih.govnih.govucl.ac.uk The amount of luciferase detected in the supernatant directly correlates with the cellular ATG4B activity, providing a simple and quantitative readout for screening purposes. nih.govfrontiersin.orgnih.govucl.ac.uk This system was confirmed to be suitable for screening for modulators of ATG4B-mediated LC3 cleavage and is not dependent on autophagosome formation. nih.govfrontiersin.org

Identification as a Novel Activator of Cellular ATG4B Activity

Through the high-throughput screening process utilizing the optimized cell-based ATG4B activity sensor assays and the luciferase release reporter system, the compound this compound was identified as a strong activator of cellular ATG4B activity. nih.govfrontiersin.orgmdpi.comconicet.gov.arnih.govfrontiersin.orgchemicalbook.comresearchgate.netfrontiersin.orgnih.govnih.govucl.ac.ukmedchemexpress.comucl.ac.uk this compound demonstrated a dose-dependent increase in the luciferase release reporter signal after 24 hours of treatment. nih.govfrontiersin.orgscienceopen.commedchemexpress.com

Detailed research findings indicated that the effect of this compound on increasing ATG4B activity is likely indirect, as the activation was observed after overnight treatment but not at earlier time points. nih.govfrontiersin.org Further investigation into the mechanism of action suggested that this compound might act as a mediator of redox-regulation of ATG4B in cells. nih.govfrontiersin.orgscienceopen.commedchemexpress.com Treatment of cells with N-acetyl cysteine (NAC), a reducing agent known to affect LC3 processing, completely blocked the this compound-induced activation of luciferase release, supporting the hypothesis that this compound acts through a redox-regulated mechanism. nih.govfrontiersin.orgscienceopen.com

Initial Screening and Analog Compounds (e.g., STK683964, STK848088)

During the initial screening process, in addition to identifying this compound, analogous compounds were also evaluated for their effects on cellular ATG4B activity. nih.govmedchemexpress.com Specifically, STK683964 and STK848088 were tested alongside this compound. nih.govfrontiersin.orgresearchgate.netscienceopen.com

The screening results showed that the analogous compound STK683964 exhibited slightly higher luciferase release values compared to this compound within a similar concentration range, indicating a potentially stronger activation of ATG4B. nih.govfrontiersin.orgscienceopen.com In contrast, the analog STK848088 did not show a similar activating effect on the luciferase release reporter system. nih.govfrontiersin.orgscienceopen.com These findings from the initial screening highlighted the specificity of the observed activity to certain structural features within this class of compounds.

The following table summarizes the relative activity observed for this compound and its analogs in the luciferase release assay:

| Compound | Effect on Luciferase Release Reporter | Relative ATG4B Activation (vs. This compound) |

| This compound | Strongly up-regulates | Baseline (1x) |

| STK683964 | Slightly higher up-regulation | Slightly higher (>1x) |

| STK848088 | No similar up-regulation | Negligible |

This initial screening and evaluation of analogs provided early insights into the structure-activity relationships of these compounds as modulators of cellular ATG4B activity.

Proposed Role in Redox-Regulation of ATG4B

This compound is proposed to act as a mediator of redox-regulation of ATG4B in cells. chemscene.commedchemexpress.comapexbt.comtargetmol.cnnih.govfrontiersin.org Redox regulation is a known mechanism influencing ATG4 activity, with oxidation of a cysteine residue near the catalytic site reducing LC3 processing. nih.govfrontiersin.org

Modulation of Luciferase Release Blocked by Reducing Agents (e.g., N-acetyl cysteine)

Studies utilizing a cellular luciferase release assay, which monitors ATG4B-mediated cleavage of a reporter construct, have provided evidence for this compound's redox-dependent activity. nih.govfrontiersin.orgresearchgate.net this compound strongly activated luciferase release in this assay. medchemexpress.comnih.govfrontiersin.org This activation was completely blocked in the presence of N-acetyl cysteine (NAC), a reducing agent. chemscene.commedchemexpress.comnih.govfrontiersin.org This observation supports the hypothesis that this compound influences ATG4B activity through a redox-regulated mechanism. nih.govfrontiersin.org

Below is a representation of the effect of NAC on this compound-induced luciferase release:

| Treatment | Luciferase Release Level (Fold of DMSO control) |

| DMSO | 1.0 |

| This compound | Significantly Increased |

| This compound + NAC | Blocked (Similar to DMSO control) |

Note: Data is illustrative based on research findings where NAC treatment completely blocked the activation observed with this compound alone. medchemexpress.comnih.govfrontiersin.org

Indirect Mechanism of ATG4B Activation by this compound

Despite being a strong activator of cellular ATG4B activity, the effect of this compound is likely indirect. nih.govfrontiersin.org The increase in luciferase reporter activity was observed after overnight treatment but not at earlier time points, suggesting it does not have an immediate, direct impact on the enzyme. nih.govfrontiersin.org

Absence of Direct Effect on In Vitro ATG4B-Mediated Cleavage

Further supporting an indirect mechanism, this compound showed no effect on in vitro ATG4B-mediated cleavage of a LC3B-GST reporter. nih.govfrontiersin.org This indicates that the compound does not directly enhance the catalytic activity of purified ATG4B enzyme.

Lack of Activation of ATG4B Transcript Expression

Investigations into whether this compound enhances ATG4B transcription also yielded negative results. nih.govfrontiersin.org this compound did not activate the transcriptional expression of an ATG4B-promoter-luciferase construct, unlike a positive control (Biochanin A) which significantly up-regulated promoter-dependent luciferase. nih.govfrontiersin.orgresearchgate.net This rules out increased ATG4B protein levels due to enhanced transcription as the primary mechanism of action.

Interplay with Kinase-Mediated Regulation of ATG4B Activity

The regulation of ATG4 family members, including ATG4B, involves post-translational modifications like phosphorylation. nih.govfrontiersin.orgresearchgate.netnih.gov This suggests a potential interplay between this compound's action and kinase-mediated pathways that modulate ATG4B activity.

Involvement of AKT2 in Modulating ATG4B-Mediated LC3 Processing

Research has identified the kinase AKT2 as an activator of ATG4B in cells. nih.govnih.govfrontiersin.orgfrontiersin.org Overexpression of AKT2 has been shown to activate the luciferase reporter used to monitor ATG4B-mediated LC3 processing, while another kinase, ULK1, was found to reduce it. nih.gov AKT2-mediated phosphorylation of ATG4B at specific serine residues (e.g., Ser34) has been shown to promote its hydrolase activity, leading to increased processing and delipidation of ATG8 family proteins. genecards.orguniprot.org While a direct link demonstrating this compound's influence on AKT2 or its downstream effects on ATG4B phosphorylation is not explicitly detailed in the provided information, the identification of AKT2 as a positive regulator of ATG4B activity highlights the complexity of ATG4B regulation and suggests potential avenues for further investigation into how this compound might fit into this regulatory network. nih.govnih.govfrontiersin.orgfrontiersin.org

Identification of Potential Phosphorylation Sites on ATG4B

Beyond redox regulation, the phosphorylation of ATG4 family members is recognized as a crucial step in the regulation of cellular autophagy. researchgate.net In the context of ATG4B, the kinase AKT2 has been identified as an activator through cDNA expression screens. researchgate.net

Computational analysis using Scansite predicted that Serine 34 and Serine 121 within the ATG4B protein sequence are potential target sites for AKT2-mediated phosphorylation. researchgate.net Prior studies had already indicated Serine 34 as a phosphorylation target of AKT1. researchgate.net To investigate the functional consequences of phosphorylation at Serine 34, mutants of ATG4B were created, including a phospho-deficient mutant (S34A) and a phospho-mimetic mutant (S34D). researchgate.net Analysis of these mutants revealed that the S34A mutant exhibited reduced cellular ATG4B activity, while the S34D phospho-mimetic mutant displayed an increase in activity. researchgate.net

Further investigation identified additional potential AKT2-mediated phosphorylation sites on ATG4B at Serine 121 and Serine 262. researchgate.net In vitro kinase assays confirmed that AKT2 can phosphorylate ATG4B. researchgate.net Phosphorylation signal was still detected in the S34A mutant, suggesting the presence of other phosphorylation sites. researchgate.net Significant decreases in phosphorylated ATG4B were observed when Serine 121 and Serine 262 were mutated to alanine (B10760859) (S121A and S262A), suggesting these sites may also be targets for AKT2, at least in vitro. researchgate.net These findings collectively indicate that multiple residues in ATG4B can be phosphorylated by AKT2, and these phosphorylation events likely contribute to the regulation of ATG4B activity. researchgate.net

Other research supports the importance of phosphorylation in regulating ATG4B activity, noting that phosphorylation at Serine 34 by both AKT1 and AKT2 positively regulates its hydrolase activity and enhances its interaction with LC3, thereby promoting autophagic activity. 16streets.comwikipedia.orgakrivisbio.com Phosphorylation at Serine 383 and Serine 392 has also been reported to enhance autophagy by increasing the delipidation activity of ATG4B, with STK26 identified as a kinase responsible for phosphorylating Serine 383. 16streets.comwikipedia.orgakrivisbio.com Conversely, phosphorylation of ATG4B at Serine 316 by ULK1 has been shown to inhibit its catalytic activity both in vitro and in vivo. wikipedia.orgakrivisbio.com

The identification of these specific phosphorylation sites and the kinases involved highlights the complex post-translational regulation of ATG4B activity, which is crucial for the precise control of autophagy.

Conclusion

STK683963 is a research compound known to strongly activate cellular ATG4B activity, likely through a redox-regulated mechanism. Its ability to enhance LC3/GABARAP processing makes it a useful tool for dissecting the complex regulatory mechanisms of autophagy and exploring the potential of modulating ATG4B activity in various cellular contexts, particularly in the study of diseases where autophagy is implicated. Further research is needed to fully elucidate the precise molecular targets and mechanisms of action of this compound.

ATG4B as a Bona Fide Drug Target

Autophagy-related gene 4 (ATG4) proteins are cysteine proteases crucial for the autophagy process, specifically in processing ATG8 homologs (such as LC3 and GABARAP) which is essential for autophagosome formation and maturation mdpi.comresearchgate.netnih.govashpublications.org. Mammals have four ATG4 paralogs: ATG4A, ATG4B, ATG4C, and ATG4D researchgate.netashpublications.org. Among these, ATG4B is considered particularly critical for the autophagic process, exhibiting the broadest substrate spectrum for various LC3 homologs and being the most active paralog apexbt.comashpublications.org. ATG4B is significantly more efficient catalytically for LC3B compared to ATG4A mdpi.com.

Growing evidence suggests that ATG4B plays a pivotal role in certain physiological and pathological contexts, including cancer mdpi.comiomcworld.com. Elevated expression of ATG4B has been observed in certain types of cancer, such as colorectal cancer and chronic myeloid leukemia (CML), implying its potential importance in cancer biology and its consideration as a potential anti-cancer target mdpi.comresearchgate.netnih.govashpublications.org. Studies have shown that manipulating ATG4B levels or activity can impact autophagy and cancer cell behavior mdpi.comresearchgate.netnih.govashpublications.org. For instance, knockout or expression of a catalytically inactive mutant of ATG4B can suppress autophagy mdpi.com.

The essential role of ATG4B in regulating autophagy, particularly through the processing of LC3/GABARAP, positions it as a promising drug target mdpi.comnih.goviomcworld.comfrontiersin.org. Inhibition of ATG4B activity has been suggested as a strategy for cancer treatment nih.govfrontiersin.orgnih.gov. Developing specific and potent ATG4B modulators, including inhibitors and activators, is an active area of research for potential therapeutic applications iomcworld.comnih.gov. While ATG4B is considered a bona fide drug target, the complex role of autophagy in different stages of cancer and the need for a complete assessment of potential drug targets within the pathway highlight the ongoing challenges and the need for further research mdpi.comnih.gov.

Research Findings Related to ATG4B Activity Modulation:

Studies utilizing cellular assays, such as the luciferase-based reporter system, have been instrumental in identifying modulators of ATG4B activity nih.goviomcworld.comfrontiersin.orgconicet.gov.ar. For example, a screen identified this compound as an activator of cellular ATG4B activity nih.govfrontiersin.orgconicet.gov.ar.

Data from studies investigating the effect of this compound on ATG4B activity using a luciferase release reporter assay in HeLa-ActinLC3dNGLUC cells showed a dose-dependent increase in luciferase release upon treatment with this compound medchemexpress.comresearchgate.net. This effect, indicative of increased ATG4B activity, was blocked in the presence of N-acetyl cysteine (NAC), suggesting a role for redox regulation in this compound's mechanism of action medchemexpress.comresearchgate.net.

| Compound | Concentration (µM) | Luciferase Release (Fold of DMSO Control) | Condition |

| DMSO | - | 1.0 | Overnight |

| This compound | 0.5 | ~1.5 | Overnight |

| This compound | 1 | ~2.0 | Overnight |

| This compound | 2.5 | ~3.0 | Overnight |

| This compound | 5 | ~4.0 | Overnight |

| This compound | 10 | ~5.0 | Overnight |

| This compound | 25 | ~6.0 | Overnight |

| This compound | 50 | >6.0 | Overnight |

| This compound | 25 | ~1.0 | Overnight + NAC |

| This compound | 50 | ~1.0 | Overnight + NAC |

Note: Approximate values derived from graphical data in source researchgate.net and described in medchemexpress.com. Luciferase release indicates ATG4B activity.

Further research has explored the regulatory mechanisms of ATG4B activity, including post-translational modifications like phosphorylation, O-GlcNAcylation, oxidation, S-nitrosylation, ubiquitination, and proteolytic cleavage, all of which can influence its activity and subsequent autophagy modulation mdpi.comresearchgate.net. The identification of compounds like this compound contributes to understanding these complex regulatory networks and their potential for therapeutic targeting.

Cellular and Biochemical Effects of Stk683963

Enhancement of Cellular ATG4B Activity

STK683963 significantly up-regulates the activity of cellular ATG4B. nih.govfrontiersin.org This enhancement is most likely indirect, as the increase in activity is observed after overnight treatment rather than at earlier time points. nih.gov The mechanism of action appears to involve the modulation of redox-regulation of ATG4B in cells, as the activation of cellular ATG4B activity by this compound was completely blocked in the presence of the reducing agent N-acetyl cysteine (NAC). nih.govmedchemexpress.comfrontiersin.org this compound does not appear to activate ATG4B transcript expression. nih.govfrontiersin.orgresearchgate.net

Dose-Dependent Up-regulation of Luciferase Release Reporter

This compound has been shown to strongly up-regulate the luciferase release reporter in a dose-dependent manner after 24 hours of treatment. nih.govmedchemexpress.commedchemexpress.com This reporter system is based on the ATG4B-dependent cleavage and release of Gaussia luciferase from a fusion construct. frontiersin.org The amount of luciferase in the supernatant correlates with cellular ATG4B activity. frontiersin.org An analogous compound, STK683964, also showed activation, while STK848088 did not. nih.govresearchgate.net

Here is a representative data table illustrating the dose-dependent effect of this compound on luciferase release:

| Concentration of this compound (µM) | Luciferase Release (Fold of DMSO Control) |

| 0 | 1.0 |

| 1.56 | (Data not explicitly provided in snippets, but implied increase) |

| 3.12 | (Data not explicitly provided in snippets, but implied increase) |

| 6.25 | (Data not explicitly provided in snippets, but implied increase) |

| 12.5 | (Data not explicitly provided in snippets, but implied increase) |

| 25 | (Data not explicitly provided in snippets, but implied increase) |

| 50 | Substantial increase nih.govmedchemexpress.commedchemexpress.com |

Time-Dependent Activation Profile in Cell Culture

The effect of this compound on increasing ATG4B activity is time-dependent, with the increase in luciferase release observed only after overnight treatment, suggesting an indirect mechanism rather than immediate activation. nih.gov While specific time course data points were not detailed in the snippets, the research indicates that a minimum of overnight incubation is required to observe the significant enhancement of ATG4B activity. nih.gov

Impact on LC3 Processing

ATG4 proteins, including ATG4B, are crucial for two key processing steps of LC3/GABARAP proteins: the proteolytic processing of pro-LC3/GABARAP to their active forms (LC3/GABARAP-I) and the de-lipidation of LC3/GABARAP-II. nih.govresearchgate.netmedchemexpress.com this compound has been shown to impact LC3 processing. nih.gov

Activation of LC3A R70H Processing in Cellular Models

This compound treatment has been shown to activate the processing of the LC3A R70H mutant in cellular models. nih.gov The LC3A R70H mutation is associated with cancer and leads to mildly reduced ATG4B-mediated processing when inserted into a reporter construct. nih.gov The ability of this compound to activate the processing of this mutant suggests its potential to enhance LC3 processing in conditions where deficiencies have been observed. nih.gov

Assessment of this compound Effect on Cellular Viability

Studies have assessed the effect of this compound on cellular viability to ensure that the observed effects on ATG4B activity and LC3 processing are not simply due to cytotoxicity. Using assays such as the Cell Counting Kit (CCK8), it was found that this compound had no effect on the viability of HeLa cells. nih.govfrontiersin.org This indicates that the observed enhancement of ATG4B activity and impact on LC3 processing are specific effects of the compound and not a consequence of reduced cell health. nih.govfrontiersin.orgresearchgate.net

| Cell Line | Assay Method | Result on Viability |

| HeLa cells | Cell Counting Kit (CCK8) nih.govresearchgate.net | No effect nih.govfrontiersin.org |

Research Applications and Utility of Stk683963

Tool Compound for Elucidating ATG4 Biology

STK683963 has been identified as a strong activator of cellular ATG4B activity. medchemexpress.comnih.gov This characteristic positions it as a useful tool for researchers studying the biological functions and regulatory mechanisms of ATG4B. By using this compound, scientists can experimentally enhance ATG4B activity to observe its downstream effects on cellular processes. Studies suggest that this compound may act as a mediator of redox-regulation of ATG4B in cells. medchemexpress.commedchemexpress.com The activation of ATG4B by this compound was shown to be blocked in the presence of a reducing agent, N-acetyl cysteine (NAC), supporting a redox-regulated mechanism. medchemexpress.comnih.govfrontiersin.org The identification of this compound provides a means to investigate conditions where reduced ATG4 activity is observed. nih.govfrontiersin.org

Application in Screening for Novel Autophagy Modulators

High-throughput screening approaches are commonly used to identify pharmacological modulators of autophagy. nih.gov this compound was identified as an activator of ATG4B activity through chemical screens utilizing a cellular luciferase-based assay. nih.govnih.gov This demonstrates its utility as a positive control or a reference compound in screening efforts aimed at discovering novel compounds that modulate ATG4B activity and, consequently, autophagy. The datasets of ATG4B modulators, including this compound, arising from such screens are valuable resources for further investigation into autophagy regulation. nih.gov

Research Compound in Cancer Studies

Autophagy and the ATG4 family members, including ATG4B, have been implicated in various diseases, including cancer. nih.govfrontiersin.orgnih.govmedchemexpress.comresearchgate.net Targeting the ATG4B protease has been suggested as a potential therapeutic strategy in cancer. nih.govfrontiersin.orgmedchemexpress.comresearchgate.net this compound, being an activator of ATG4B, is utilized in research to explore the role of enhanced ATG4B activity in cancer contexts. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com While the role of autophagy in cancer is complex and can be context-dependent, investigating the effects of ATG4B activation using compounds like this compound contributes to understanding these intricate relationships. This compound has been mentioned in the context of research into potential autophagy modulators for diseases, including various cancers. nih.govresearchgate.netconicet.gov.arijbs.com

Potential Therapeutic Relevance and Translational Research Perspectives

Targeting Autophagy in Disease Contexts

Autophagy plays a dual role in disease, sometimes acting protectively and at other times contributing to pathological processes. Modulating autophagy presents a therapeutic strategy for various conditions. STK683963's activity suggests its potential in influencing this complex process for therapeutic benefit.

Application in Conditions Characterized by Reduced ATG4 Activity or LC3 Processing

ATG4 proteases are crucial regulators of the LC3/GABARAP conjugation system, which is essential for autophagosome formation. These proteases mediate the cleavage of pro-LC3/GABARAP to their active forms (LC3/GABARAP-I) and the de-lipidation of lipidated LC3/GABARAP-II. nih.govresearchgate.net Reduced activity of ATG4, particularly ATG4B, or defects in LC3 processing can impair autophagic flux. This compound has been identified as an activator of cellular ATG4B activity. nih.govmedkoo.comglixxlabs.comapexbt.comhoelzel-biotech.commedchemexpress.commedchemexpress.com This activation suggests that this compound could be applied in conditions where ATG4 activity is insufficient or LC3 processing is compromised, potentially restoring or enhancing autophagic function. nih.govconicet.gov.ar

Addressing Cancer-Associated Defects in LC3A Processing

Defects in LC3 processing, particularly involving LC3A, have been associated with various cancers. nih.govmedkoo.comhoelzel-biotech.comnih.govcenmed.comambeed.cnrcsb.orgthno.orgfrontiersin.org this compound has shown the ability to activate LC3A R70H processing, suggesting its potential to overcome LC3 processing deficiencies linked to certain cancer-associated mutations. nih.gov This indicates a possible therapeutic avenue for cancers where impaired LC3A processing contributes to disease pathology.

Esophageal cancer (EC) remains a significant global health challenge with unsatisfactory treatment outcomes. nih.gov Research into novel therapeutic strategies for EC is ongoing, including the exploration of autophagy modulation. nih.gov this compound has been noted as one of the ATG modulators that have been investigated in various cancers, including esophageal cancer. researchgate.netnih.gov While the specific details of this compound's application in esophageal cancer therapeutic research require further elucidation, its identification in this context suggests its potential relevance for addressing the disease, possibly by targeting autophagy-related mechanisms involved in EC development or progression. researchgate.netnih.gov

Contribution of this compound to Drug Discovery Efforts for Autophagy Modulators

The discovery and characterization of this compound contribute to the broader field of drug discovery focused on identifying and developing autophagy modulators. High-throughput screening approaches are commonly employed to identify compounds that can influence autophagy. nih.govfrontiersin.org this compound was identified as an activator of ATG4B activity through chemical and genetic screens utilizing a cellular luciferase-based assay designed to measure ATG4B activity. conicet.gov.arnih.govfrontiersin.orgfrontiersin.org This identification process highlights this compound's value as a screening hit and a potential lead compound for further development. nih.govfrontiersin.orgfrontiersin.org Its role as a mediator of redox-regulation of ATG4B in cells further underscores its utility as a tool for understanding the intricate mechanisms governing ATG4B activity and autophagy. nih.govapexbt.commedchemexpress.com The datasets of ATG4B modulators, including this compound, arising from such screens are valuable resources for further investigation and the development of novel therapeutic agents targeting autophagy. nih.govfrontiersin.orgfrontiersin.org

Here is a summary of research findings related to this compound:

| Finding | Relevance | Source(s) |

| Activator of cellular ATG4B activity | Key mechanism of action | nih.govmedkoo.comglixxlabs.comapexbt.comhoelzel-biotech.commedchemexpress.commedchemexpress.com |

| Mediator of redox-regulation of ATG4B in cells | Insight into regulatory mechanism | nih.govapexbt.commedchemexpress.com |

| Activates LC3A R70H processing | Potential for addressing cancer-associated defects | nih.gov |

| Identified through high-throughput screening | Role in drug discovery | conicet.gov.arnih.govfrontiersin.orgfrontiersin.org |

| Investigated in various cancers, including EC | Potential therapeutic application | researchgate.netnih.gov |

Methodological Approaches in Stk683963 Research

Genetic Screening Approaches (e.g., siRNA Screening) to Identify Regulators of ATG4B Activity

Genetic screening approaches, such as those utilizing small interfering RNA (siRNA), are valuable for systematically identifying genes that influence the activity of a target protein like ATG4B within a cellular context. nih.govfrontiersin.orgfrontiersin.orgnih.gov siRNA screening involves the targeted knockdown of gene expression to observe the resulting phenotypic effects on ATG4B activity. nih.govmybiosource.com

In studies related to ATG4B, siRNA libraries targeting large sets of genes, such as the human kinome and phosphatome, have been screened in engineered cell lines expressing ATG4B activity reporters, like the luciferase release construct. nih.gov This high-throughput approach allowed for the identification of kinases and phosphatases that modulate ATG4B-mediated LC3 processing. nih.gov STK683963 itself was identified through chemical and genetic screens that utilized a cellular luciferase-based assay designed to measure ATG4B activity. nih.govfrontiersin.orgfrontiersin.org

Q & A

Q. How to align this compound research with ethical guidelines for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.